Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 226.0258 (M⁺, calculated for C₈H₇ClN₄O₂).
- Fragmentation patterns include loss of the ethyl group (–45 Da) and chlorine (–35 Da).
Computational Modeling of Electronic Structure
Computational studies using density functional theory (DFT) reveal key electronic properties:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
- Electrostatic Potential Maps : The chlorine atom and carbonyl oxygen are sites of high electron density, facilitating nucleophilic and electrophilic interactions.
- Molecular Docking : Simulations suggest strong binding affinity for enzymes with hydrophobic active sites, such as dihydroorotate dehydrogenase (DHODH).
Table 2 : DFT-calculated parameters for the triazolopyrimidine core.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -2.6 |
| Dipole Moment (Debye) | 3.9 |
The ester group’s electron-withdrawing nature polarizes the triazolopyrimidine system, enhancing its suitability as a scaffold for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-6-3-5(9)10-4-13(6)12-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIJLMEJOGKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=NC(=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-57-9 | |
| Record name | ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored as a catalyst-free and eco-friendly method for synthesizing similar triazolo compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate serves as a scaffold for drug development , particularly in the creation of cyclin-dependent kinase 2 (CDK2) inhibitors. These inhibitors are crucial in cancer treatment as they regulate cell cycle progression. The compound’s ability to modulate kinase activity allows for the design of targeted therapies aimed at specific cancer types.
Case Study: CDK2 Inhibitors Development
A study demonstrated the synthesis of various derivatives based on this compound, leading to enhanced potency against CDK2. The derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents.
Neuroprotective and Anti-inflammatory Applications
This compound has shown promising neuroprotective and anti-inflammatory properties . Its mechanism involves the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells. This action suggests its utility in treating neurodegenerative diseases characterized by inflammation and oxidative stress.
Biochemical Pathways Affected
- ER Stress Pathway : Modulates cellular stress responses.
- NF-kB Inflammatory Pathway : Inhibits pro-inflammatory cytokine production.
- Apoptosis Regulation : Influences cell survival and death mechanisms.
Antiviral Research
Research into the antiviral properties of structural analogs of this compound has indicated potential efficacy against various viral infections. The compound's ability to interfere with viral replication processes makes it a candidate for further investigation in antiviral drug development.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate with structurally related triazolopyrimidine derivatives, emphasizing substituent positions, ring fusion, and applications:
Key Observations:
Ring Fusion Differences :
- Compounds with [1,5-a] fusion (e.g., ethyl 5,7-dimethyl derivatives) exhibit distinct electronic environments compared to [1,5-c] isomers due to altered ring connectivity. This impacts binding affinity in biological targets .
- The [1,5-c] scaffold (as in the target compound) is less common but offers unique steric profiles for kinase inhibition .
Substituent Effects :
- Chlorine at position 7 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with thiols or amines) .
- Carboxylate esters at position 2 (or 8) improve solubility and serve as precursors for amide coupling .
Synthetic Flexibility: The target compound’s synthesis via chlorination of hydroxy precursors is scalable and regioselective . In contrast, 5-amino derivatives (e.g., compound 9) require nucleophilic substitution, often yielding mixed regioisomers .
Biological Relevance :
Biological Activity
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate (CAS No. 1375474-57-9) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the triazolopyrimidine class, which is known for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The following sections detail its biological activity based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H7ClN4O2
- Molecular Weight : 226.62 g/mol
- Purity : 97%
Antimicrobial Activity
Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi:
- Bacterial Inhibition : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Fungal Activity : It also displayed antifungal properties against Candida albicans and Aspergillus niger .
Antiviral Activity
The compound's antiviral potential has been explored in various studies:
- Influenza Virus : In a study focusing on influenza A virus polymerase, derivatives of triazolopyrimidines demonstrated effective inhibition of viral replication, with IC50 values ranging from 5 to 25 µM .
- Other Viruses : Its activity against other viruses such as Zika and Dengue has also been noted, suggesting a broader antiviral spectrum .
Anticancer Activity
This compound has shown promising results in cancer research:
- Cell Line Studies : The compound was tested against several human tumor cell lines (e.g., MCF-7 for breast cancer), exhibiting GI50 values in the nanomolar to micromolar range .
- Mechanism of Action : The anticancer effects are hypothesized to involve apoptosis induction and cell cycle arrest in treated cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Modification | Biological Activity Impact |
|---|---|
| Chloro Group | Enhanced antimicrobial and anticancer activity |
| Ethyl Ester | Improved solubility and bioavailability |
Research indicates that modifications to the triazole and pyrimidine rings can significantly influence potency and selectivity against target enzymes or receptors .
Case Study 1: Antiviral Efficacy Against Influenza
In a controlled study assessing the efficacy of various triazolopyrimidine derivatives against influenza A virus:
- Methodology : Compounds were screened using a minireplicon assay.
- Results : this compound exhibited an EC50 of approximately 12 µM with no cytotoxicity observed up to concentrations of 250 µM .
Case Study 2: Antimicrobial Effectiveness
A comparative analysis was conducted on the antimicrobial effects of this compound:
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 296.05 for C₉H₇ClN₄O₂) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with α = 70.655°) .
How do structural modifications at the 5- and 7-positions affect adenosine receptor (AR) antagonism?
Q. Advanced Research Focus
- 5-Position : A benzylamino group enhances affinity for hA2AAR (Ki = 1.44 nM) but reduces selectivity .
- 7-Position : Chlorine improves metabolic stability; replacing Cl with aryl groups (e.g., furan) increases hA3AR binding (Ki = 30.8 nM) .
- SAR Trend : Free amino groups at C7 improve potency, while ureido moieties enhance selectivity (e.g., hA2AAR Ki = 1.44 nM vs. hA1AR Ki = 311 nM) .
Q. Advanced Research Focus
- Molecular docking : Identifies key interactions (e.g., hydrogen bonds with Glu169 in hA2AAR) .
- Interaction Energy Fingerprints (IEFs) : Quantifies hydrophobic (IEhyd) and electrostatic (IEele) contributions to binding .
- MD simulations : Reveal stability of ligand-receptor complexes over 100-ns trajectories .
How is the ethyl carboxylate group utilized in further derivatization?
Q. Basic Research Focus
- Hydrolysis : Basic conditions (NaOH/EtOH) convert the ester to a carboxylic acid for coupling .
- Amidation : React with primary amines (e.g., glycine ethyl ester) using TEA as a base to form amides (55% yield) .
Why do biological activity profiles vary across structurally similar analogs?
Advanced Research Focus
Contradictions arise from:
- Target promiscuity : Triazolo-pyrimidines inhibit CK1d (IC₅₀ = 0.2 µM) but also bind ARs .
- Metabolic stability : Chlorine at C7 reduces oxidation but may increase off-target effects .
- Species-specific responses : Murine models show higher histamine release inhibition (IC₅₀ = 10 nM) than human basophils .
What intermediates are critical for scalable synthesis?
Q. Basic Research Focus
- 7-Chloro-N-(3,4-dimethoxybenzyl)-triazolo-pyrimidin-5-amine : Used in cross-coupling reactions .
- Hydrazinopyrimidine precursors : Enable one-pot cyclization with cyanogen bromide .
How are cross-coupling reactions applied to modify the 7-position?
Q. Advanced Research Focus
- Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes aryl/vinyl insertion (e.g., 3,4-dimethoxyphenyl boronic acid, 75% yield) .
- Sonogashira : Alkynyl derivatives form under CuI/Et₃N conditions .
What solvent systems optimize solubility and stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
